Arsonous acid, (2-chloroethenyl)-

Description

BenchChem offers high-quality Arsonous acid, (2-chloroethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arsonous acid, (2-chloroethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85090-33-1 |

|---|---|

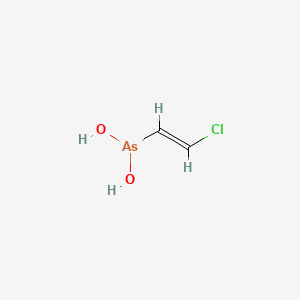

Molecular Formula |

C2H4AsClO2 |

Molecular Weight |

170.42 g/mol |

IUPAC Name |

[(E)-2-chloroethenyl]arsonous acid |

InChI |

InChI=1S/C2H4AsClO2/c4-2-1-3(5)6/h1-2,5-6H/b2-1+ |

InChI Key |

HOVKNGHQENGTOX-OWOJBTEDSA-N |

SMILES |

C(=C[As](O)O)Cl |

Isomeric SMILES |

C(=C/[As](O)O)\Cl |

Canonical SMILES |

C(=C[As](O)O)Cl |

Synonyms |

2-chlorovinylarsonous acid 2-CVAA |

Origin of Product |

United States |

Q & A

Q. What are the critical safety protocols for handling (2-chloroethenyl)arsonous dichloride in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear fluorinated rubber gloves (≥0.7 mm thickness, tested via EN 374) and chloroprene gloves (≥0.6 mm) for splash protection . Use NIOSH-approved full-face respirators with ABEK-type filters in poorly ventilated areas .

- Handling : Conduct experiments in fume hoods to avoid inhalation of vapors. Avoid skin contact using full-body chemical-resistant suits .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) in dry, ventilated environments to prevent hydrolysis .

Q. How can researchers synthesize (2-chloroethenyl)arsonous dichloride, and what are the key reaction parameters?

Methodological Answer:

- Synthesis Route : React arsenic trichloride (AsCl₃) with acetylene derivatives in the presence of a catalyst (e.g., HgCl₂) under controlled temperatures (0–5°C) .

- Critical Parameters :

Advanced Research Questions

Q. What analytical techniques are optimal for detecting trace impurities in (2-chloroethenyl)arsonous dichloride?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Program temperature from 50°C (2 min) to 250°C at 10°C/min .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR in CDCl₃ at 400 MHz detects vinyl chloride protons (δ 6.2–6.8 ppm) and arsenic-coupled splitting .

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify arsenic content with a detection limit of 0.1 ppb .

Q. How does (2-chloroethenyl)arsonous dichloride degrade under environmental conditions, and what are its hazardous byproducts?

Methodological Answer:

-

Hydrolysis : Reacts with water to form hydrochloric acid (HCl) and toxic arsenic oxides (As₂O₃). Rate increases at pH >7 .

-

Thermal Decomposition : At >150°C, releases chlorine gas (Cl₂), arsenic trioxide (As₂O₃), and vinyl chloride .

Decomposition Product Hazard Class HCl Corrosive (GHS05) As₂O₃ Acute Toxicity (GHS06) Cl₂ Environmental Hazard (GHS09)

Q. What are the key challenges in reconciling contradictory toxicity data for this compound?

Methodological Answer:

Q. How can researchers ensure compliance with international regulations when working with this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.